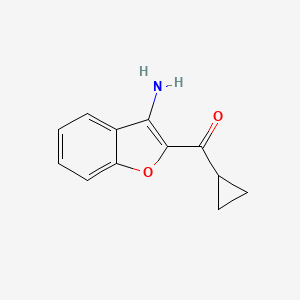

2-Cyclopropanecarbonyl-1-benzofuran-3-amine

Description

Properties

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-10-8-3-1-2-4-9(8)15-12(10)11(14)7-5-6-7/h1-4,7H,5-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFPCCGHRUJFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C3=CC=CC=C3O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropanecarbonyl-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to amination using ammonia or an amine derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropanecarbonyl-1-benzofuran-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-3-carboxylic acid, while reduction can produce 2-cyclopropyl-1-benzofuran-3-ol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 2-cyclopropanecarbonyl-1-benzofuran-3-amine exhibit promising anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit specific kinases involved in cancer progression, such as glycogen synthase kinase 3 beta (GSK-3β). For instance, studies have shown that certain analogs can effectively inhibit GSK-3β, leading to reduced cell viability in cancer cell lines and restoration of normal cellular functions under pathological conditions .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective potential. In models of neurodegeneration, it has demonstrated the ability to reduce inflammatory markers and promote cell survival, making it a candidate for further research in the context of neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activities. Compounds with similar benzofuran structures have shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

Interaction with Biological Targets

The compound's structure allows it to interact with multiple biological targets, influencing various signaling pathways. This versatility makes it a valuable candidate for drug development aimed at treating diverse conditions, including psychiatric disorders and inflammatory diseases .

Case Study: GSK-3β Inhibitors

A study focused on synthesizing a series of GSK-3β inhibitors based on the cyclopropanecarbonyl scaffold demonstrated that certain derivatives exhibited IC50 values as low as 70 nM against GSK-3β. These compounds were effective in cellular models of neurodegeneration, highlighting their therapeutic potential .

Case Study: Antimicrobial Screening

Another study evaluated the antimicrobial activity of benzofuran derivatives against various pathogens. The results indicated that compounds related to this compound displayed significant antibacterial effects, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonyl-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to inhibit microbial growth or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Findings:

Impact of the Amine Group: The amine group in this compound distinguishes it from non-aminated analogues like 2-cyclopropanecarbonyl-1-benzofuran. This group enhances reactivity in coupling reactions (e.g., amide bond formation), making it a versatile building block in drug design . In contrast, the non-aminated analogue (2-cyclopropanecarbonyl-1-benzofuran) is more widely available (4 suppliers) but lacks functional groups for direct conjugation .

Cyclopropane vs. Larger Rings :

- The cyclopropanecarbonyl group imparts rigidity and metabolic stability compared to bulkier rings (e.g., cyclopentyl in 2-cyclopentylthiazole-4-carbaldehyde). This is critical for optimizing pharmacokinetic profiles in lead compounds .

Heterocyclic Core Variations :

- Thiazole derivatives (e.g., 2-cyclopentylthiazole-4-carbaldehyde) exhibit distinct electronic properties due to the sulfur atom, favoring applications in materials science rather than medicinal chemistry .

Notes

Biological Activity

2-Cyclopropanecarbonyl-1-benzofuran-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

The compound features a unique structural framework that includes a benzofuran moiety and a cyclopropanecarbonyl group. This configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzymes and receptors. Research indicates that it may act as an inhibitor of glycogen synthase kinase-3β (GSK-3β), which plays a critical role in various cellular processes, including neuroinflammation and neurodegeneration.

Inhibition of GSK-3β

GSK-3β is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease. Compounds similar to this compound have shown promising inhibitory activity against this enzyme, with IC50 values indicating effective inhibition at low concentrations (e.g., around 70 nM) .

Anti-inflammatory Effects

In cellular models, the compound has demonstrated anti-inflammatory properties by reducing the release of pro-inflammatory cytokines such as IL-6 and TNF-α. These effects were observed in models of neuroinflammation where the compound restored cell viability and reduced oxidative stress markers .

Case Studies

- Neurodegeneration Models :

- Cytotoxicity Assessments :

Data Tables

| Activity | IC50 (nM) | Cell Line | Effect Observed |

|---|---|---|---|

| GSK-3β Inhibition | ~70 | HT-22 | Restored cell viability |

| Anti-inflammatory Cytokine Release | N/A | BV-2 | Reduced IL-6 and TNF-α levels |

| Cytotoxicity | >100 | HT-22 | No significant cytotoxicity |

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthesis protocol for 2-Cyclopropanecarbonyl-1-benzofuran-3-amine?

- Methodological Answer :

- Reagent Selection : Use cyclopropanecarbonyl chloride as a key reagent for introducing the cyclopropane moiety. Ensure compatibility with benzofuran-3-amine derivatives to avoid side reactions (e.g., ring-opening of cyclopropane under acidic/basic conditions).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) are preferred for nucleophilic acylation reactions.

- Temperature Control : Maintain reaction temperatures between 0–25°C to prevent thermal degradation of sensitive intermediates .

- Safety Protocols : Follow hazard codes P201 and P202 (obtain special instructions and avoid handling until safety protocols are understood) .

Q. How can researchers ensure safe handling and waste management during synthesis?

- Methodological Answer :

- PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Segregation : Separate halogenated byproducts (e.g., from cyclopropane carbonylations) and store in labeled containers for professional disposal .

- Emergency Protocols : In case of exposure, follow P307+P311 (call poison center) and P335+P334 (brush off loose particles from skin) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

| Technique | Solvent System | Purity Achieved | Reference |

|---|---|---|---|

| Column Chromatography | Hexane:EtOAc (3:1) | 95–98% | |

| Recrystallization | Ethanol/Water | >97% |

- Key Note : Monitor polarity using TLC (Rf ~0.5 in 3:1 hexane/EtOAc) to optimize solvent gradients.

Q. Which spectroscopic methods are most reliable for structural confirmation?

- Methodological Answer :

- X-ray Crystallography : Resolves cyclopropane ring geometry and benzofuran-amine orientation (e.g., bond angles and torsion angles) .

- NMR Analysis :

- ¹H NMR : Look for cyclopropane proton signals at δ 1.2–2.0 ppm (multiplet) and benzofuran aromatic protons at δ 6.5–8.0 ppm.

- 13C NMR : Carbonyl (C=O) peak ~170 ppm and cyclopropane carbons at 10–20 ppm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclopropane ring in this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model cyclopropane ring strain (~27 kcal/mol) and its impact on nucleophilic attack susceptibility.

- MD Simulations : Simulate solvent effects (e.g., THF vs. DCM) on ring stability over 100-ns trajectories.

- Cross-Validation : Compare computational IR spectra with experimental FT-IR data to validate models .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- Multi-Technique Verification : Combine X-ray diffraction (for solid-state conformation) with solution-state NMR to identify solvent-induced conformational changes .

- Error Analysis : Quantify deviations in DFT-predicted vs. experimental ¹H NMR shifts (acceptable error margin: ±0.3 ppm) .

- Iterative Refinement : Adjust computational parameters (e.g., solvent dielectric constant) to align with empirical data .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Accelerated Stability Testing :

- Conditions : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C/40°C.

- Key Findings : Degradation peaks (e.g., hydrolysis of cyclopropane) increase at pH >10, with t1/2 < 24 hours.

- Mechanistic Insight : Base-catalyzed ring-opening dominates under alkaline conditions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cell lines (IC50 determination).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.